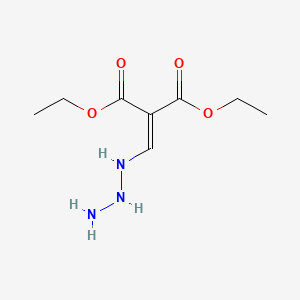
Diethyl 2-(triazanylmethylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(triazanylmethylene)malonate is an organic compound with the molecular formula C8H15N3O4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a triazanylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(triazanylmethylene)malonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with triazane under controlled conditions. The reaction typically requires a base such as sodium ethoxide in ethanol to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with triazane to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(triazanylmethylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazanylmethylene group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diethyl 2-(triazanylmethylene)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(triazanylmethylene)malonate involves its ability to form stable intermediates during chemical reactions. The triazanylmethylene group can stabilize negative charges, making the compound a useful intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Malonic acid: The parent compound, used in the synthesis of various derivatives.
Uniqueness
Diethyl 2-(triazanylmethylene)malonate is unique due to the presence of the triazanylmethylene group, which imparts different reactivity and stability compared to other malonate derivatives. This makes it a valuable compound in specific synthetic and research applications.
Properties
Molecular Formula |
C8H15N3O4 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
diethyl 2-[(2-aminohydrazinyl)methylidene]propanedioate |
InChI |
InChI=1S/C8H15N3O4/c1-3-14-7(12)6(5-10-11-9)8(13)15-4-2/h5,10-11H,3-4,9H2,1-2H3 |
InChI Key |
LZWZNVGPJXBAOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNNN)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















